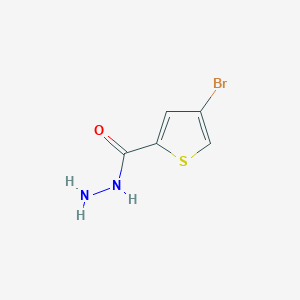

4-Bromothiophene-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKOFTFJCNWYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromothiophene-2-carbohydrazide: Properties, Synthesis, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and materials science, the selection of foundational molecular scaffolds is a critical determinant of success. 4-Bromothiophene-2-carbohydrazide has emerged as a scaffold of significant interest, prized for its unique electronic properties, defined structural orientation, and versatile reactivity. The presence of a bromine atom, a carbohydrazide moiety, and a thiophene core provides a trifecta of functionalities that can be strategically exploited. This guide offers a deep dive into the essential physicochemical properties of this compound, providing a robust framework for its effective utilization in research and development.

Part 1: Core Molecular Profile and Physicochemical Characteristics

The utility of any chemical entity is fundamentally dictated by its intrinsic properties. Understanding these characteristics is not merely an academic exercise; it is the basis for rational experimental design, from selecting appropriate solvent systems to predicting metabolic stability.

Fundamental Identity

4-Bromothiophene-2-carbohydrazide is a substituted thiophene derivative. The thiophene ring, an aromatic heterocycle containing a sulfur atom, imparts a degree of conformational rigidity and specific electronic characteristics. The bromine atom at the 4-position acts as a useful synthetic handle for cross-coupling reactions and also influences the molecule's lipophilicity. The carbohydrazide group at the 2-position is a key pharmacophoric feature, capable of forming multiple hydrogen bonds, which is crucial for molecular recognition processes, such as binding to a biological target.

Quantitative Physicochemical Data

A precise understanding of the quantitative properties of 4-Bromothiophene-2-carbohydrazide is essential for its practical application in both synthetic chemistry and biological assays. The following table summarizes its key physicochemical parameters.

| Property | Value | Significance in Application |

| Molecular Formula | C₅H₅BrN₂OS | Defines the elemental composition and is the basis for all stoichiometric calculations. |

| Molecular Weight | 221.08 g/mol | Critical for converting between mass and molar quantities in reaction setups and solution preparation. |

| Appearance | Off-white to light yellow crystalline powder | Provides a first-pass qualitative check on material purity. Deviations may indicate impurities. |

| Melting Point | 155-159 °C | A narrow melting point range is a key indicator of high purity. It also defines the upper-temperature limit for solid-state handling. |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | Dictates the choice of solvents for chemical reactions, purification, and the preparation of stock solutions for biological screening. |

| Purity (Typical) | ≥98% (via HPLC) | Ensures reproducibility in experimental results, as impurities can lead to ambiguous data or side reactions. |

Part 2: Synthesis and Structural Verification

The reliable synthesis and unambiguous characterization of 4-Bromothiophene-2-carbohydrazide are foundational to its use. The protocols described herein are designed to be self-validating, ensuring high purity and confirmed identity.

Synthetic Workflow: From Ester to Hydrazide

The most direct and widely adopted synthetic route to 4-Bromothiophene-2-carbohydrazide is the hydrazinolysis of its corresponding methyl ester, methyl 4-bromothiophene-2-carboxylate. This reaction is typically efficient and high-yielding.

Caption: Synthetic and purification workflow for 4-Bromothiophene-2-carbohydrazide.

Experimental Protocol: Synthesis

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-bromothiophene-2-carboxylate (1 equivalent).

-

Solvent Addition: Add ethanol (approx. 10 mL per gram of ester) to the flask to dissolve the starting material.

-

Reagent Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution at room temperature. Causality Note: An excess of hydrazine is used to drive the reaction to completion and minimize the formation of side products.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been consumed.

-

Workup and Purification:

-

Allow the reaction mixture to cool to ambient temperature.

-

Slowly pour the mixture into a beaker containing ice-cold water, which will cause the product to precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with several portions of cold water to remove excess hydrazine and other water-soluble impurities.

-

For final purification, recrystallize the crude product from an ethanol/water mixture to yield the final product as a crystalline solid.

-

Dry the purified product under a vacuum.

-

Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides the highest level of confidence.

Caption: Analytical workflow for structural and purity verification.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the two non-equivalent thiophene protons (as singlets or doublets depending on coupling), as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group.

-

Mass Spectrometry (ESI+): The mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 221/223, showing the characteristic ~1:1 isotopic pattern of a bromine-containing compound.

-

Infrared (IR) Spectroscopy (ATR): Key vibrational bands should be observed for the N-H stretches (typically a doublet around 3200-3400 cm⁻¹) and the C=O stretch of the amide (a strong band around 1650 cm⁻¹).

Part 3: Applications in Research and Development

The unique structural features of 4-Bromothiophene-2-carbohydrazide make it a versatile precursor in several high-value research areas.

Medicinal Chemistry

The carbohydrazide moiety is a common structural alert in medicinal chemistry, known for its ability to form key interactions with biological targets. It is often used as a precursor for synthesizing a wide array of heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles. Furthermore, the bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for lead optimization. Carbohydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Materials Science

In materials science, the rigid thiophene core combined with the hydrogen-bonding capabilities of the hydrazide group can be exploited to design novel organic materials. These materials may possess interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or as components in supramolecular assemblies.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 136341, 4-Bromothiophene-2-carbohydrazide; [cited 2024 May 21]. Available from: [Link]

-

Makwana, H., & Naliapara, Y. T. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy, 33, 99-105. Available from: [Link]

-

Geronikaki, A., et al. (2016). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 21(9), 1205. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Bromothiophene-2-carbohydrazide

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Bromothiophene-2-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Thiophene-Carbohydrazide Scaffolds

Thiophene-containing compounds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbohydrazide functional group (-CONHNH2) introduces a versatile pharmacophore capable of forming multiple hydrogen bonds and acting as a key building block for the synthesis of more complex heterocyclic systems such as oxadiazoles and pyrazoles. The strategic placement of a bromine atom on the thiophene ring at the 4-position is anticipated to modulate the electronic properties and biological activity of the molecule, making 4-Bromothiophene-2-carbohydrazide a compelling candidate for further investigation in drug discovery programs.

Elucidation of the Molecular Structure

While a definitive single-crystal X-ray diffraction study for 4-Bromothiophene-2-carbohydrazide is not publicly available, a robust model of its molecular structure can be elucidated through a combination of spectroscopic analysis, comparison with structurally related compounds, and computational modeling.

Connectivity and Core Moieties

The fundamental structure of 4-Bromothiophene-2-carbohydrazide consists of a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom. A bromine atom is substituted at the 4-position, and a carbohydrazide group is attached at the 2-position.

Table 1: Key Structural and Chemical Information

| Parameter | Value | Source |

| Molecular Formula | C5H5BrN2OS | PubChem |

| Molecular Weight | 221.08 g/mol | PubChem |

| CAS Number | 438219-36-4 | BLD Pharm[1] |

| SMILES | O=C(C1=CC(Br)=CS1)NN | BLD Pharm[1] |

Conformational Analysis and Stereochemistry

Based on crystal structures of similar thiophene-carbohydrazide derivatives, the molecule is expected to be largely planar, a feature that can influence its packing in the solid state and its interaction with biological targets.[2][3] The amide linkage of the carbohydrazide moiety introduces the possibility of cis-trans isomerism. The trans conformation is generally favored due to reduced steric hindrance. The planarity is further influenced by intramolecular hydrogen bonding possibilities and the electronic effects of the substituents. Computational studies on related thiophene derivatives have shown that the presence of electron-withdrawing groups can impact the planarity and molecular packing.[4]

The diagram below illustrates the fundamental workflow for determining molecular conformation, which, in the absence of direct crystallographic data, relies on a combination of spectroscopic and computational methods.

Caption: Workflow for elucidating 3D molecular structure.

Proposed Synthesis Protocol

A robust and efficient synthesis of 4-Bromothiophene-2-carbohydrazide can be achieved through a three-step process starting from the commercially available 4-Bromothiophene-2-carboxylic acid. This proposed methodology is based on well-established organic chemistry transformations.[5][6]

Step 1: Esterification of 4-Bromothiophene-2-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard procedure that facilitates the subsequent reaction with hydrazine.[6]

Experimental Protocol:

-

To a solution of 4-Bromothiophene-2-carboxylic acid (1.0 eq) in methanol or ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

The ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common and effective method for the synthesis of hydrazides.[7]

Experimental Protocol:

-

Dissolve the methyl/ethyl 4-bromothiophene-2-carboxylate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture, and the product will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-Bromothiophene-2-carbohydrazide.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic pathway.

Spectroscopic Characterization

The identity and purity of the synthesized 4-Bromothiophene-2-carbohydrazide would be confirmed using a suite of spectroscopic techniques. The following are predicted spectral data based on the known effects of the functional groups and analysis of related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the protons on the thiophene ring and the hydrazide moiety.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Thiophene H-3 | ~7.5 - 7.7 | Doublet | ~1.5 - 2.0 | Deshielded by adjacent carbonyl and sulfur; coupled to H-5. |

| Thiophene H-5 | ~7.9 - 8.1 | Doublet | ~1.5 - 2.0 | Deshielded by adjacent sulfur and bromine; coupled to H-3. |

| -NH- | ~9.5 - 10.0 | Singlet (broad) | - | Exchangeable proton of the amide group. |

| -NH₂ | ~4.5 - 5.0 | Singlet (broad) | - | Exchangeable protons of the terminal amino group. |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~160 - 165 | Carbonyl carbon of the hydrazide. |

| Thiophene C-2 | ~140 - 145 | Carbon attached to the carbohydrazide group. |

| Thiophene C-3 | ~130 - 135 | Unsubstituted carbon on the thiophene ring. |

| Thiophene C-4 | ~115 - 120 | Carbon bearing the bromine atom. |

| Thiophene C-5 | ~135 - 140 | Carbon adjacent to the sulfur and bromine. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amide and amine) | 3200 - 3400 | Strong, broad | Stretching |

| C-H (aromatic) | 3050 - 3150 | Medium | Stretching |

| C=O (amide I) | 1640 - 1680 | Strong | Stretching |

| N-H (amide II) | 1520 - 1570 | Medium | Bending |

| C=C (aromatic) | 1400 - 1500 | Medium | Stretching |

| C-Br | 500 - 600 | Medium | Stretching |

The presence of a strong absorption band around 1650 cm⁻¹ for the carbonyl group and broad bands in the 3200-3400 cm⁻¹ region for the N-H stretches would be characteristic features.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

-

Predicted [M]⁺: m/z 220

-

Predicted [M+2]⁺: m/z 222

Potential Applications and Future Directions

Derivatives of thiophene-2-carbohydrazide have demonstrated a wide range of biological activities.[4][9] The introduction of a bromine atom at the 4-position of the thiophene ring in 4-Bromothiophene-2-carbohydrazide provides a strategic point for further chemical modification, such as through Suzuki or other cross-coupling reactions, to generate libraries of novel compounds for biological screening.[10] The carbohydrazide moiety itself can be readily converted into various five-membered heterocycles, further expanding the chemical space for drug discovery. Future research should focus on the synthesis and biological evaluation of 4-Bromothiophene-2-carbohydrazide and its derivatives against a panel of therapeutic targets.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, a proposed synthetic route, and predicted characterization data for 4-Bromothiophene-2-carbohydrazide. By leveraging established chemical principles and data from analogous compounds, a clear and detailed picture of this molecule of interest has been presented. The methodologies and insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

- Renault, O., Dallemagne, P., & Rault, S. (1997).

-

A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (URL: [Link])

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 489. (URL: [Link])

-

Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(7), 915-918. (URL: [Link])

-

Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(7), 915-918. (URL: [Link])

-

Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (2018). Letters in Drug Design & Discovery, 15(11), 1184-1192. (URL: [Link])

-

Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. (2023). Pharmaceutics, 15(5), 1441. (URL: [Link])

-

N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o922. (URL: [Link])

-

Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. (2016). Journal of Applicable Chemistry, 5(4), 834-841. (URL: [Link])

-

3-bromothiophene. Organic Syntheses Procedure. (URL: [Link])

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2959. (URL: [Link])

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses Procedure. (URL: [Link])

-

Experimental and theoretical FT-IR spectra of the title compound. ResearchGate. (URL: [Link])

-

N'-(4-Bromo-benzyl-idene)thio-phene-2-carbohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o922. (URL: [Link])

-

Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 964-972. (URL: [Link])

-

Esterification - alcohols and carboxylic acids. Chemguide. (URL: [Link])

- Preparation method of 2-thiophenecarboxylic acid.

-

Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. ResearchGate. (URL: [Link])

-

The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. ResearchGate. (URL: [Link])

Sources

- 1. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]

- 2. N'-(4-Bromo-benzyl-idene)thio-phene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability of 4-Bromothiophene-2-carbohydrazide

An In-Depth Technical Guide to the Thermal Stability of 4-Bromothiophene-2-carbohydrazide

For researchers, scientists, and drug development professionals, understanding the thermal stability of a molecule is a cornerstone of its development. This guide provides a comprehensive technical overview of the core principles and methodologies for assessing the thermal stability of 4-Bromothiophene-2-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] Given the scarcity of direct literature on its thermal properties, this document synthesizes information from related thiophene and hydrazide compounds to propose a robust analytical framework.

Thermal stability is a critical parameter in the pharmaceutical sciences, influencing everything from synthesis and purification to storage and formulation. For a molecule like 4-Bromothiophene-2-carbohydrazide, which contains both a thiophene ring and a carbohydrazide functional group, a thorough understanding of its behavior at elevated temperatures is paramount. Thiophene derivatives are recognized as privileged pharmacophores in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Similarly, carbohydrazide derivatives are explored for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2]

The hydrazide linkage, in particular, can be susceptible to thermal degradation.[4] Therefore, establishing a precise thermal profile is essential for defining safe handling and processing limits, predicting shelf-life, and ensuring the integrity of the active pharmaceutical ingredient (API).

Molecular Profile: 4-Bromothiophene-2-carbohydrazide

4-Bromothiophene-2-carbohydrazide is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of the bromine atom and the carbohydrazide group at positions 4 and 2, respectively, imparts specific chemical properties that are likely to influence its thermal behavior. The carbohydrazide moiety provides hydrogen bonding capabilities, which can affect the crystal lattice energy and, consequently, the melting point and decomposition temperature.

Theoretical Framework for Thermal Analysis

The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, identify intermediate stages of degradation, and quantify the amount of residual material. For thiophene-based polymers, TGA has been used to identify decomposition temperatures, which are often above 380°C.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes. For hydrazone ligands, DSC has been instrumental in understanding their thermal degradation pathways.[4]

Experimental Protocol for Thermal Stability Assessment

This section provides a detailed, step-by-step methodology for determining the thermal stability of 4-Bromothiophene-2-carbohydrazide using TGA and DSC.

Instrumentation and Consumables

-

TGA Instrument: A calibrated thermogravimetric analyzer.

-

DSC Instrument: A calibrated differential scanning calorimeter with a refrigerated cooling system.

-

Crucibles: Aluminum or platinum crucibles for TGA; aluminum crucibles for DSC.

-

High-Purity Gases: Nitrogen (99.999%) and Air.

-

Microbalance: For accurate sample weighing.

-

Sample: High-purity 4-Bromothiophene-2-carbohydrazide, dried to a constant weight.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried 4-Bromothiophene-2-carbohydrazide into a tared TGA crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to characterize thermal decomposition in an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).[5][6]

-

Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of weight loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the dried 4-Bromothiophene-2-carbohydrazide into a tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.

-

Data Interpretation and Expected Thermal Events

Based on the literature for related compounds, the following thermal events can be anticipated for 4-Bromothiophene-2-carbohydrazide:

-

Melting: A sharp endothermic peak in the DSC thermogram will indicate the melting point. The melting enthalpy can provide insights into the crystallinity of the material.

-

Decomposition: The decomposition is likely to be a multi-step process.[7] For some hydrazide derivatives, the initial decomposition step, which can occur at temperatures around 240-270°C, involves the cleavage of the hydrazine bond.[4][7] The TGA curve will show one or more distinct weight loss steps, and the DSC will show corresponding exothermic peaks, indicating the energy released during bond breaking and the formation of new, more stable products. The thiophene ring is generally thermally stable, so its fragmentation would be expected at higher temperatures.[5][6]

Data Presentation

The quantitative data obtained from the thermal analysis should be summarized in a clear and concise table for easy comparison and reporting.

| Parameter | TGA | DSC |

| Melting Point (Tm) | N/A | Onset: [°C], Peak: [°C] |

| Enthalpy of Fusion (ΔHfus) | N/A | [J/g] |

| Onset of Decomposition (Tonset) | [°C] (at 5% weight loss) | [°C] |

| Decomposition Peak (Td) | [°C] (from DTG) | [°C] |

| Weight Loss (Step 1) | [%] in temp. range [°C] - [°C] | N/A |

| Weight Loss (Step 2) | [%] in temp. range [°C] - [°C] | N/A |

| Residual Mass at 600°C | [%] | N/A |

Visualizations

The experimental workflow can be visualized to provide a clear overview of the process.

Caption: Experimental workflow for the thermal analysis of 4-Bromothiophene-2-carbohydrazide.

References

- Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.

- Thermogravimetric analysis plots of arene-thiophene oligomers. (n.d.).

- Fig. S2. Differential scanning calorimetry (DSC) analysis of... (n.d.).

- Thermal Analysis of the Systems Hydrazine–Methanol and Hydrazine-Ethanol. (n.d.). Journal of the American Chemical Society.

- N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online.

- (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2015).

- Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondens

- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.

- Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology.

- 4-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 14292355. (n.d.). PubChem.

- 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. (n.d.). PubChem.

- Decomposition products of oxygen scavengers and their effect on corrosion of steam generator m

- 4-Bromothiophene-2-carboxaldehyde synthesis. (n.d.). ChemicalBook.

- Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. (2015).

- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides | MDPI [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis and Application of Novel Schiff Bases from 4-Bromothiophene-2-carbohydrazide

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 4-Bromothiophene-2-carbohydrazide. Thiophene-based carbohydrazones are a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a framework for the subsequent evaluation of these novel compounds. We will cover the synthesis of the key precursor, the core Schiff base condensation reaction, robust characterization methodologies, and an overview of their promising applications in drug discovery.

Scientific Rationale & Strategic Importance

Schiff bases, compounds containing an azomethine or imine group (>C=N-), are fundamental building blocks in organic synthesis and medicinal chemistry. Their synthetic accessibility and the structural flexibility of the imine bond allow for the creation of diverse molecular libraries.[1][2] The incorporation of a thiophene ring is a well-established strategy in drug design; this sulfur-containing heterocycle is considered a bioisostere of a benzene ring and is a key component in numerous approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][3]

The starting material, 4-Bromothiophene-2-carbohydrazide, is a strategically designed precursor. It combines three critical features:

-

The Thiophene Moiety: Confers lipophilicity and serves as a potent pharmacophore.[4]

-

The Carbohydrazide Group (-CONHNH₂): Provides a reactive nucleophilic site for condensation and introduces a critical hydrogen bonding domain.[5]

-

The Bromo-Substituent: Acts as a useful synthetic handle for further cross-coupling reactions and can enhance biological activity through halogen bonding and increased lipophilicity.

The resulting Schiff bases are not only targets for biological screening but also versatile ligands for creating metal complexes, which often exhibit enhanced bioactivity compared to the free ligand.[6][7][8]

Synthesis of the Key Precursor: 4-Bromothiophene-2-carbohydrazide

For a self-contained workflow, the synthesis of the starting hydrazide is outlined below. This multi-step process begins with the commercially available 3-bromothiophene.

Caption: Workflow for the synthesis of the key precursor.

Protocol 2.1: Synthesis of Methyl 4-bromothiophene-2-carboxylate

This protocol outlines the first three steps shown in the diagram above.

-

Formylation: Start with 3-bromothiophene.[9] A Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) will selectively introduce a formyl group at the 2-position to yield 4-Bromothiophene-2-carboxaldehyde.[10]

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid. A common and effective method is using potassium permanganate (KMnO₄) in an alkaline aqueous solution, followed by acidic work-up.

-

Esterification: The 4-Bromothiophene-2-carboxylic acid is converted to its methyl ester via Fischer esterification. This involves refluxing the acid in excess methanol with a catalytic amount of concentrated sulfuric acid. The ester is a stable, easily purified intermediate.

Protocol 2.2: Synthesis of 4-Bromothiophene-2-carbohydrazide

Causality: The conversion of an ester to a hydrazide is a robust and high-yielding reaction. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable carbohydrazide.

-

Materials:

-

Methyl 4-bromothiophene-2-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol (Absolute)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the methyl 4-bromothiophene-2-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution dropwise while stirring. An excess of hydrazine is used to drive the reaction to completion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

After completion, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

-

The resulting white solid is collected by vacuum filtration.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

-

Dry the product, 4-Bromothiophene-2-carbohydrazide, under vacuum. The product is typically of high purity and can be used in the next step without further purification.

-

Core Protocol: Synthesis of Schiff Bases

The core of this application note is the condensation reaction between the synthesized carbohydrazide and a variety of aromatic aldehydes. This reaction forms the characteristic azomethine linkage.

Caption: General workflow for Schiff base synthesis.

Protocol 3.1: General Procedure for Schiff Base Synthesis

Causality: This is a classic acid-catalyzed nucleophilic addition-elimination reaction. The carbohydrazide's terminal -NH₂ group acts as the nucleophile. The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Refluxing provides the necessary thermal energy to overcome the activation barrier for the final dehydration step, which forms the stable C=N double bond.

-

Materials & Equipment:

-

4-Bromothiophene-2-carbohydrazide

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, vanillin)

-

Absolute Ethanol

-

Glacial Acetic Acid (Catalyst)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

-

Procedure:

-

Dissolution: Place 4-Bromothiophene-2-carbohydrazide (e.g., 1.0 mmol) in a round-bottom flask and dissolve it in absolute ethanol (15-20 mL) with gentle warming if necessary.

-

Addition of Aldehyde: To this clear solution, add an equimolar amount of the desired aromatic aldehyde (1.0 mmol).[8][11]

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 2-4 hours.[11] The formation of a precipitate during the reaction is common and indicates product formation.

-

Isolation: After the reflux period, allow the flask to cool to room temperature. The solid product that has precipitated is collected by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials or catalyst.

-

Drying: Dry the purified Schiff base product in a vacuum oven at 50-60 °C.

-

Structural Validation & Characterization

Rigorous characterization is mandatory to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic methods provides a self-validating system of proof.

| Technique | Expected Observation for Schiff Base Formation | Rationale |

| FT-IR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1590-1640 cm⁻¹). Persistence of the amide C=O stretch (~1650-1680 cm⁻¹).[6][12] | Confirms the consumption of the aldehyde and the formation of the new imine functional group. |

| ¹H NMR | Appearance of a new singlet in the δ 8.0-9.5 ppm range corresponding to the azomethine proton (-N=CH-). Disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm). A broad singlet for the amide N-H proton is observed downfield (δ > 11.0 ppm).[2][4][13] | Unambiguously identifies the formation of the azomethine bond and confirms the overall structure. |

| ¹³C NMR | Appearance of a new signal in the δ 140-160 ppm range for the azomethine carbon (-N=CH-).[4] | Provides evidence for the carbon skeleton and the imine carbon. |

| Mass Spec. | The molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) should match the calculated molecular weight of the target Schiff base. | Confirms the molecular formula and provides definitive proof of the condensation product. |

Applications & Future Directions

The true value of this synthetic protocol lies in the potential applications of the resulting compounds, particularly in drug development.

Caption: Path from synthesis to lead compound discovery.

-

Antimicrobial Agents: Thiophene-based Schiff bases are widely investigated as potent antimicrobial agents.[3][14][15] The azomethine linkage is often crucial for this activity.[2] The synthesized compounds should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) to determine their Minimum Inhibitory Concentration (MIC).[2][7][14]

-

Anticancer Therapeutics: Many carbohydrazide derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][16] The mechanism often involves inducing apoptosis or inhibiting key enzymes.

-

Coordination Chemistry and Catalysis: The amide oxygen and azomethine nitrogen atoms make these Schiff bases excellent bidentate or tridentate ligands for transition metals.[6][17] These resulting metal complexes often show superior biological activity compared to the parent ligands, a phenomenon attributed to increased lipophilicity and interaction with biological targets.[6][7]

References

-

Synthesis and characterization of novel Schiff base macrocyclic compounds containing thiophene. Hep Journals. [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Semantic Scholar. [Link]

-

Synthesis and study of metal complexes with a thiophene-based Schiff base. Preprints.org. [Link]

-

Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. PubMed Central. [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PubMed Central. [Link]

-

SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. IJPSR. [Link]

-

BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM. International Policy Brief Series. [Link]

-

N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. PubMed Central. [Link]

-

Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. NIH. [Link]

-

Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. [Link]

-

Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). SciSpace. [Link]

-

Synthesis, Characterization, Antioxidant and Antibacterial Studies for New Schiff Base Complexes derived from 4-Bromo-O-toluidine. ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. Iraqi National Journal of Chemistry. [Link]

-

3-bromothiophene. Organic Syntheses Procedure. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link]

-

Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. ResearchGate. [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM THIOSEMICARBAZIDE, 2-ACETYL THIOPHENE AND THIOPHENE-2 ALDEHYDE. ResearchGate. [Link]

Sources

- 1. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | Semantic Scholar [semanticscholar.org]

- 4. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Synthesis and study of metal complexes with a thiophene-based Schiff base. [wisdomlib.org]

- 7. internationalpolicybrief.org [internationalpolicybrief.org]

- 8. scispace.com [scispace.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Bromothiophene-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 17. Synthesis and characterization of novel Schiff base macrocyclic compounds containing thiophene [journal.hep.com.cn]

Application Notes & Protocols: The Role of 4-Bromothiophene-2-carbohydrazide in Modern Medicinal Chemistry

Abstract

The thiophene ring is a cornerstone scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3] Within this class of compounds, 4-Bromothiophene-2-carbohydrazide emerges as a particularly valuable and versatile building block for drug discovery. Its unique trifecta of a thiophene core, a reactive bromo group, and a nucleophilic carbohydrazide moiety provides a powerful platform for the synthesis of diverse heterocyclic systems. This guide offers an in-depth exploration of the applications of 4-Bromothiophene-2-carbohydrazide, detailing its use in the development of novel antimicrobial and anticancer agents. We provide field-proven protocols for the synthesis of its derivatives and for the evaluation of their biological efficacy, designed for researchers, scientists, and drug development professionals.

The 4-Bromothiophene-2-carbohydrazide Scaffold: A Privileged Starting Point

The strategic combination of functional groups in 4-Bromothiophene-2-carbohydrazide underpins its utility in synthetic medicinal chemistry.

-

The Thiophene Ring: As a bioisostere of the benzene ring, the sulfur-containing thiophene core is a "privileged scaffold" that can enhance membrane permeability and interact with various biological targets.[4][5] Its inherent aromaticity and electronic properties are crucial to the pharmacological profile of its derivatives.[3]

-

The Carbohydrazide Moiety (-CONHNH₂): This functional group is a key precursor for a multitude of heterocyclic rings, such as oxadiazoles, pyrazoles, triazoles, and Schiff bases.[6] The hydrazide nitrogen atoms act as potent nucleophiles, readily participating in cyclocondensation reactions.

-

The Bromo Substituent (-Br): The bromine atom at the 4-position serves two primary roles. Firstly, it electronically modifies the thiophene ring, influencing the molecule's overall reactivity and binding interactions. Secondly, it provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of additional molecular complexity and diversity.[3]

Caption: Key functional components of the 4-Bromothiophene-2-carbohydrazide scaffold.

Core Applications in Drug Discovery

The versatility of the 4-Bromothiophene-2-carbohydrazide scaffold has been leveraged to develop compounds targeting major therapeutic areas.

Antimicrobial Agents

Derivatives of thiophene carbohydrazide have shown significant promise in combating bacterial and fungal pathogens, including multidrug-resistant strains.[7][8] The carbohydrazide moiety is commonly used to synthesize Schiff bases, thiazoles, and oxadiazoles, which exhibit potent antimicrobial effects.[9][10]

-

Mechanism of Action: While varied, the mechanisms often involve the inhibition of essential microbial enzymes. For instance, molecular docking studies on related thiophene derivatives have suggested interactions with D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis.[9][11]

-

Notable Activity: A study focused on thiophene-based heterocycles identified a spiro-indoline-oxadiazole derivative with high activity against Clostridium difficile, demonstrating minimum inhibitory concentration (MIC) values of 2 to 4 μg/mL.[9][11] Other synthesized thiosemicarbazides have shown promising bactericidal activity against B. subtilis, E. coli, and S. typhi.[10]

Anticancer Agents

The thiophene scaffold is integral to the design of novel anticancer agents.[1][12] 5-(4-Bromophenyl)thiophene-2-carbohydrazide, a closely related analogue, is highlighted as a key intermediate in the synthesis of anti-cancer agents.[13] Derivatives often exhibit cytotoxicity against a range of cancer cell lines.

-

Mechanism of Action: A prominent mechanism for thiophene-based anticancer agents is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

-

Quantitative Efficacy: Thiophene carboxamide derivatives, designed as biomimetics of Combretastatin A-4 (a potent tubulin inhibitor), have demonstrated significant cytotoxicity against hepatocellular carcinoma cell lines.

Table 1: In Vitro Cytotoxicity of Thiophene Carboxamide Derivatives against Hep3B Cancer Cell Line

| Compound | Cancer Cell Line | IC₅₀ (µM) | Citation |

|---|---|---|---|

| 2b | Hep3B | 5.46 | [2] |

| 2d | Hep3B | 8.85 | [2] |

| 2e | Hep3B | 12.58 |[2] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of derivatives of 4-Bromothiophene-2-carbohydrazide.

Protocol 1: General Synthesis of Schiff Bases (Hydrazones)

Schiff base formation is a fundamental reaction that couples the carbohydrazide with an aldehyde or ketone. This protocol is based on the synthesis of N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide.[14]

Principle: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration under reflux to yield the C=N double bond characteristic of a Schiff base. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at its boiling point.

Materials:

-

4-Bromothiophene-2-carbohydrazide

-

Substituted aromatic aldehyde (e.g., 4-bromobenzaldehyde)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reactant Addition: In a round-bottom flask, dissolve 4-Bromothiophene-2-carbohydrazide (1 equivalent) in a minimal amount of absolute ethanol.

-

Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1 equivalent).

-

Reaction: Stir the mixture and heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield colorless or pale-yellow blocks.[14]

Caption: Workflow for the synthesis of Schiff base derivatives.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound, a key metric for antimicrobial activity.[4][9][11]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a set incubation period.

Materials:

-

Synthesized test compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Positive control (broth + inoculum), Negative control (broth only), and Solvent control (broth + inoculum + DMSO)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock solution of the test compound (e.g., at 2x the highest desired final concentration) to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control wells). This brings the final volume to 200 µL and halves the compound concentrations to the desired final test range.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration where no turbidity (i.e., no visible growth) is observed.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[1][2]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The concentration of the formazan, measured by absorbance, is directly proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., Hep3B, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Sterile 96-well cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle (DMSO) controls. Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

4-Bromothiophene-2-carbohydrazide is a high-value scaffold for medicinal chemists, providing a reliable and versatile starting point for the synthesis of novel therapeutic agents. Its proven utility in the development of potent antimicrobial and anticancer compounds highlights its significance in drug discovery pipelines. The protocols detailed herein offer a practical framework for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation pharmaceuticals.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

-

Shankerrao, G. K., & Mahale, R. B. (n.d.). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. [Link]

-

Shankerrao, G. K., & Mahale, R. B. (n.d.). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. ResearchGate. [Link]

-

Jiang, J.-H. (2010). N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Jiang, J.-H. (2010). N'-(4-Bromo-benzyl-idene)thio-phene-2-carbohydrazide. PubMed. [Link]

-

Rugała, D., et al. (2024). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI. [Link]

-

Le, T.-T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

-

Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [Link]

-

Acar, Ç., et al. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. PubChem. [Link]

-

Liu, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC - NIH. [Link]

-

Angapelly, S., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. PMC - PubMed Central. [Link]

- Liu, W., et al. (2009). The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

-

Ribeiro, R., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Barbuceanu, S.-F., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Buy 5-Bromothiophene-2-carbohydrazide | 98027-27-1 [smolecule.com]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides - ProQuest [proquest.com]

- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Acylation of 4-Bromothiophene-2-carbohydrazide

Introduction: The Significance of N-Acylated Thiophene Hydrazides in Modern Drug Discovery

The thiophene scaffold is a privileged heterocycle in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active compounds. When functionalized with a carbohydrazide moiety and subsequently N-acylated, these molecules are transformed into N-acylhydrazones, a class of compounds with a remarkable spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The N-acyl group plays a crucial role in modulating the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. The 4-bromo substitution on the thiophene ring provides a valuable handle for further synthetic diversification, for instance, through cross-coupling reactions, allowing for the generation of extensive chemical libraries for drug screening.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of 4-bromothiophene-2-carbohydrazide. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and presents a variety of reaction conditions to facilitate the synthesis of a diverse range of N-acylated thiophene derivatives.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The N-acylation of 4-bromothiophene-2-carbohydrazide proceeds via a classic nucleophilic acyl substitution mechanism.[3] The terminal nitrogen atom of the hydrazide moiety, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent (an acyl chloride or anhydride). This initial attack results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate to reform the carbonyl double bond is accompanied by the expulsion of a leaving group (chloride from an acyl chloride or a carboxylate from an anhydride), yielding the final N-acylated product. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product.

Caption: Nucleophilic acyl substitution mechanism for the N-acylation of 4-bromothiophene-2-carbohydrazide.

Data Presentation: Versatile Reaction Conditions for N-Acylation

The N-acylation of 4-bromothiophene-2-carbohydrazide can be achieved under various conditions, allowing for flexibility in substrate scope and experimental setup. The choice of acylating agent, solvent, and the use of a base can be tailored to the specific properties of the desired product.

| Acylating Agent | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Notes |

| Acyl Chloride | Dichloromethane (DCM) | Pyridine or Triethylamine | 0 to Room Temp | 2-6 | A common and efficient method. The base is crucial to neutralize the HCl byproduct. |

| Acyl Chloride | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | 0 to Room Temp | 3-8 | DIPEA is a non-nucleophilic base that is effective in this transformation.[4] |

| Acetic Anhydride | Acetic Acid | None | Reflux | 1-4 | Can be used for acetylation; however, it can be a slower reaction.[5][6] |

| Acetic Anhydride | Pyridine | Pyridine (as solvent and base) | Room Temp to 60 | 4-12 | Pyridine acts as both the solvent and the base, promoting the reaction. |

| Benzoyl Chloride | Pyridine | Pyridine (as solvent and base) | Room Temp | 2-5 | A standard method for benzoylation. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the N-acylation of 4-bromothiophene-2-carbohydrazide with an acyl chloride.

Materials:

-

4-Bromothiophene-2-carbohydrazide

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (or Triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Workflow Diagram:

Caption: A streamlined workflow for the N-acylation of 4-bromothiophene-2-carbohydrazide.

Procedure:

-

Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothiophene-2-carbohydrazide (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (approximately 10-20 mL per gram of hydrazide).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C. This is done to control the initial exotherm of the reaction.

-

Addition of Base: To the cooled solution, add anhydrous pyridine or triethylamine (1.1 to 1.5 equivalents) dropwise. The base acts as a scavenger for the hydrochloric acid that will be generated.

-

Addition of Acylating Agent: While maintaining the temperature at 0°C, slowly add the acyl chloride (1.05 to 1.2 equivalents) dropwise to the reaction mixture. The slow addition is critical to prevent a rapid temperature increase and potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of the initial DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure N-acylated 4-bromothiophene-2-carbohydrazide derivative.

Conclusion and Future Perspectives

The N-acylation of 4-bromothiophene-2-carbohydrazide is a robust and versatile reaction that provides access to a wide array of potentially bioactive molecules. The protocol outlined in this application note is a reliable starting point for the synthesis of these valuable compounds. The resulting N-acylated products can serve as key intermediates for the development of novel therapeutic agents, underscoring the importance of this synthetic transformation in the field of drug discovery. Further exploration of diverse acylating agents and the subsequent functionalization of the bromo-substituent will undoubtedly lead to the discovery of new chemical entities with enhanced pharmacological profiles.

References

-

Elshaarawy, R. F. M., et al. "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B, vol. 68, no. 11, 2013, pp. 1201-1207. [Link]

-

Harianja, D., et al. "2-Thiophenecarboxylic acid hydrazide Derivatives: Synthesis and Anti-Tuberculosis Studies." IOP Conference Series: Materials Science and Engineering, vol. 509, 2019, p. 012073. [Link]

-

Hojo, K., et al. "Acylation of Hydrazides with Acetic Acid and Formic Acid." Chemical and Pharmaceutical Bulletin, vol. 50, no. 2, 2002, pp. 249-252. [Link]

-

Al-Omair, M. A., et al. "Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity." Molecules, vol. 21, no. 8, 2016, p. 1042. [Link]

-

Wang, D., et al. "Facile N-directed Ru-catalyzed C(3)-H acylation of heterocyclopentadienes with acyl chlorides." Organic Chemistry Frontiers, vol. 6, no. 19, 2019, pp. 3413-3418. [Link]

-

Ilies, M., et al. "Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents." Molecules, vol. 27, no. 19, 2022, p. 6296. [Link]

-

Sadeek, G. T., et al. "Synthesis and Pharmacological Profile of Hydrazide Compounds." Research Journal of Pharmacy and Technology, vol. 15, no. 1, 2022, pp. 353-359. [Link]

-

Ghorbani-Vaghei, R., et al. "An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions." RSC Advances, vol. 4, no. 21, 2014, pp. 10834-10838. [Link]

-

Li, J., et al. "N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 4, 2010, p. o922. [Link]

-

Gore, R. P., et al. "A review on N-acylation of amines." Der Pharma Chemica, vol. 3, no. 3, 2011, pp. 409-421. [Link]

-

ResearchGate. "Acylation of pyridine‐N‐oxides." [Link]

-

Li, G., et al. "N-acylation of amides through internal nucleophilic catalysis." Organic & Biomolecular Chemistry, vol. 15, no. 43, 2017, pp. 9170-9173. [Link]

-

Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-acylation." [Link]

-

Kumar, N., et al. "Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives." Journal of Chemistry, vol. 2013, 2013, Article ID 927591. [Link]

-

Hojo, K., et al. "Acylation of Hydrazides with Acetic Acid and Formic Acid." ResearchGate, 2002. [Link]

-

GlycoPOD. "O-Acetylation using acetic anhydride in pyridine." [Link]

-

OChemOnline. "Preparation of Pyridines, Part 3: By Acylation." YouTube, 24 Dec. 2022. [Link]

-

Bou-Salah, G., et al. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Molecules, vol. 26, no. 1, 2021, p. 195. [Link]

-

Ikram, M., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies." Journal of Chemistry, vol. 2018, 2018, Article ID 5419810. [Link]

-

ResearchGate. "Synthetic route with β‐functionalized bromothiophene ester." [Link]

-

PubChem. "4-Bromothiophene-2-carbonitrile." [Link]

-

PubChem. "4-Bromothiophene-2-carbaldehyde." [Link]

-

Wang, Y., et al. "Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." Trade Science Inc., 2013. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in Reactions of 4-Bromothiophene-2-carbohydrazide

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromothiophene-2-carbohydrazide. This molecule is a valuable heterocyclic building block, but like any reactive chemical, its transformations can sometimes lead to unexpected outcomes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, understand, and mitigate the formation of common side products in your experiments.

Section 1: Synthesis of N'-Aryl/Alkylidene-4-bromothiophene-2-carbohydrazones (Acylhydrazones)

The condensation of 4-Bromothiophene-2-carbohydrazide with aldehydes or ketones is a foundational step for creating diverse molecular scaffolds. While seemingly straightforward, this reaction requires careful control to maximize yield and purity.

FAQ 1.1: My reaction to form the acylhydrazone is low-yielding, and I see significant amounts of unreacted 4-Bromothiophene-2-carbohydrazide. What's going wrong?

Answer: This is a common issue often related to reaction equilibrium or catalyst inefficiency. The condensation reaction between a hydrazide and an aldehyde/ketone is a reversible process that produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials.

Troubleshooting Guide:

-

Causality: The nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde/ketone is the key step. This process is often acid-catalyzed to activate the carbonyl group, but excessive acid can protonate the hydrazide, rendering it non-nucleophilic.

-

Optimization Strategy: The goal is to drive the reaction forward by managing the catalytic conditions and removing water as it forms.

Table 1: Troubleshooting Acylhydrazone Synthesis

| Parameter | Issue | Recommended Action | Rationale |

| Catalyst | No catalyst or incorrect amount. | Add a catalytic amount (1-2 drops) of glacial acetic acid or a few drops of 10% HCl in ethanol.[1] | Protonation of the aldehyde's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by the hydrazide. |

| Solvent | Using protic solvents that retain water (e.g., low-grade ethanol). | Use absolute ethanol or methanol. Consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. | Removing the water byproduct drives the equilibrium towards the formation of the acylhydrazone product. |